
Anticancer agent 45
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 45 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 45 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form Schiff bases. These intermediates are then subjected to cyclization reactions under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow chemistry. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools . The use of eco-friendly and safe reusable catalysts is also emphasized to ensure sustainable production.
化学反应分析
Types of Reactions
Anticancer agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of anticancer activity.
科学研究应用
Anticancer agent 45 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 45 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing double-strand breaks and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication . This leads to the induction of apoptosis and inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Known for their anticancer properties, these compounds share a similar mechanism of action with Anticancer agent 45.
Benzimidazole derivatives: These compounds also exhibit potent anticancer activity and are structurally similar to this compound.
Uniqueness
This compound stands out due to its high efficacy in inducing apoptosis and its ability to target multiple pathways involved in cancer progression. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold for the development of new anticancer agents.
属性
分子式 |
C22H14ClN3O6S2 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC 名称 |
3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H14ClN3O6S2/c23-13(9-12-1-3-15(4-2-12)26(31)32)10-18-21(30)25(22(33)34-18)17-11-19(28)24(20(17)29)14-5-7-16(27)8-6-14/h1-10,17,27H,11H2/b13-9-,18-10- |
InChI 键 |
AMAKZLJMYPUXMA-MVZMPPLNSA-N |
手性 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


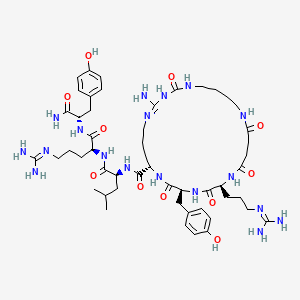
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)


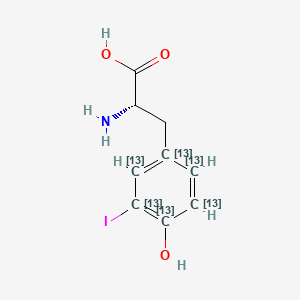



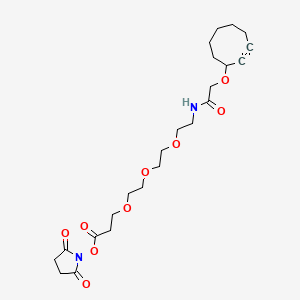
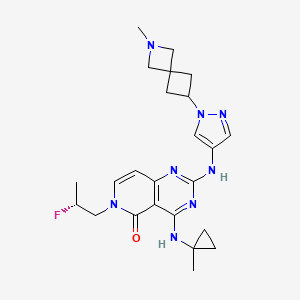
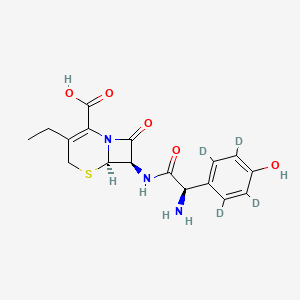
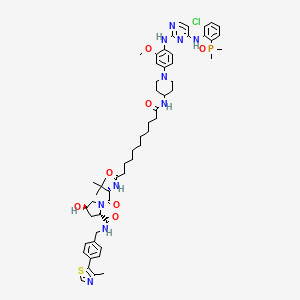
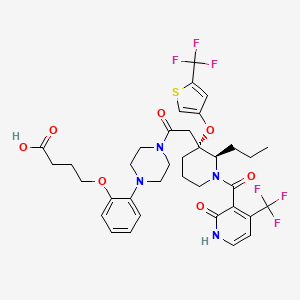
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
